molecular formula C11H9N3 B1337555 1-(Azidomethyl)naphthalene CAS No. 55210-79-2

1-(Azidomethyl)naphthalene

Cat. No. B1337555
CAS RN: 55210-79-2
M. Wt: 183.21 g/mol
InChI Key: YKTNGIJJDQMLQL-UHFFFAOYSA-N
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Description

1-(Azidomethyl)naphthalene is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related naphthalene derivatives and their chemical reactions, which can provide insights into the behavior of azide-functionalized naphthalenes. For instance, naphthalene bisimides and arylazonaphthalenes are mentioned, which are compounds that share the naphthalene core with 1-(Azidomethyl)naphthalene .

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and often requires specific conditions for functionalization. While the papers do not directly address the synthesis of 1-(Azidomethyl)naphthalene, they do provide examples of synthesizing related compounds. For instance, 1,4,5,8-naphthalene bisimides are synthesized and then react with in situ formed azomethine ylides to produce hexacyclic products . Similarly, 1-arylazonaphthalenes are synthesized and then undergo cyclopalladation to form complexes with palladium . These examples suggest that the synthesis of 1-(Azidomethyl)naphthalene would likely involve careful selection of reagents and conditions to introduce the azidomethyl group to the naphthalene core.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for their reactivity and the types of reactions they can undergo. The papers discuss the structure of naphthalene derivatives in the context of their reactivity. For example, DFT calculations are used to rationalize the formation of hexacyclic products from naphthalene bisimides . In the case of arylazonaphthalenes, the coordination of palladium at specific positions in the naphthalene moiety is influenced by steric effects and the reactivity of different arene moieties . These insights into the molecular structure of naphthalene derivatives can be extrapolated to understand the potential reactivity of 1-(Azidomethyl)naphthalene.

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives are diverse and can lead to a variety of products. The papers provide examples of such reactions, including 1,3-dipolar cycloadditions with naphthalene bisimides and isomerization reactions of oxa/azabicyclic alkenes to form naphthalene oxides and imines . These reactions demonstrate the reactivity of the naphthalene core and its derivatives, suggesting that 1-(Azidomethyl)naphthalene could also participate in similar types of reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of 1-(Azidomethyl)naphthalene, they do discuss properties of related compounds. For example, the solubility of palladium complexes of sulfonated azo ligands in water is mentioned , which could be relevant when considering the solubility of azide-functionalized naphthalenes. Additionally, the regioselectivity and functional group tolerance observed in the isomerization of oxa/azabicyclic alkenes could inform predictions about the reactivity and stability of 1-(Azidomethyl)naphthalene under various conditions.

Scientific Research Applications

Functional Naphthalene Diimides

Naphthalene diimides (NDIs), closely related to 1-(Azidomethyl)naphthalene, have been explored for their applications in supramolecular chemistry, sensors, and molecular switching devices. They are also utilized in catalysis through anion-π interactions and in DNA intercalations for medicinal applications. NDIs show promise in fields such as artificial photosynthesis and solar cell technology due to their unique chemical properties (Kobaisi et al., 2016).

Naphthalene Derivatives with Group 13 Elements

Research on naphthalene derivatives substituted with Group 13 elements has shown that these compounds, including those similar to 1-(Azidomethyl)naphthalene, can act as bidendate Lewis acidic hosts. They are of interest for the development of materials with potential applications in non-linear optics and as scaffolds for radical formation (Hoefelmeyer et al., 2002).

Material and Supramolecular Science Applications

The chemistry of NDIs, including variants of 1-(Azidomethyl)naphthalene, is significant in material and supramolecular science. Their applications in conducting thin films, molecular sensors, energy, and electron transfer systems are notable. They are also involved in host-guest chemistry, including applications in foldamers and ligand-gated ion channels (Bhosale et al., 2008).

Photophysical Properties and Applications

The study of core-substituted naphthalene diimides, a category that includes 1-(Azidomethyl)naphthalene, has revealed their promising photophysical properties. These properties make them suitable for applications in fields like artificial photosynthesis (Bhosale et al., 2008).

Electronic and Spectroscopic Properties

Naphthalene diimides exhibit unique electronic and spectroscopic properties, making them suitable for use in molecular devices. Their spectroscopic output changes dramatically upon electronic input, suggesting potential applications in molecular device manufacture (Andric et al., 2004).

Future Directions

1-(Azidomethyl)naphthalene shows potential for various applications in fields such as photochemistry, biocompatible materials, and biomedical research. With further improvements and research, this compound could contribute to the development of sophisticated detection systems and other industrial applications .

properties

IUPAC Name

1-(azidomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-14-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTNGIJJDQMLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483014
Record name 1-(azidomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)naphthalene

CAS RN

55210-79-2
Record name 1-(azidomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
T Zou, X Yu, X Feng, M Bao - Chemical Communications, 2015 - pubs.rsc.org
Two-step one-pot transformation of primary halides into corresponding nitriles is successfully achieved. Nucleophilic substitution of primary halides with sodium azide and subsequent …
Number of citations: 14 pubs.rsc.org
R He, J Chakraborty, T Islam, HD Arman… - Journal of …, 2022 - Elsevier
By employing two different methods, namely, Click and iClick, a series of four trans-NHC-Pt(II) triazole-acetylide complexes containing benzyl (3a), methylnaphthalene (3b), …
Number of citations: 1 www.sciencedirect.com
L Zeng, J Li, S Cui - Angewandte Chemie International Edition, 2022 - Wiley Online Library
The cycloaddition of azides and alkynes is the leading click chemistry technology and has been widely used in drug discovery, biology and material sciences. However, the …
Number of citations: 11 onlinelibrary.wiley.com
S Giovani, R Singh, R Fasan - Chemical science, 2016 - pubs.rsc.org
The oxidation of primary azides to aldehydes constitutes a convenient but underdeveloped transformation for which no efficient methods are available. Here, we demonstrate that …
Number of citations: 42 pubs.rsc.org
L Gan, X Jia, H Fang, G Liu, Z Huang - ChemCatChem, 2020 - Wiley Online Library
Pincer metal complexes exhibit superior catalytic activity in the dehydrogenation of plain alkanes, but find limited application in the dehydrogenation of functionalized organic molecules. …
S Poshala, S Thunga, S Manchala… - ChemistrySelect, 2018 - Wiley Online Library
A novel, efficient and green protocol for the copper‐catalyzed azide–alkyne cycloaddition (CuAAC) reaction by using copper nanoparticles (CuNPs), generated in situ by a green …
J Hossain, JS Gopinath, S Tothadi… - …, 2022 - ACS Publications
Herein, we have demonstrated the complexation reaction of silylene and germylene [PhC(NtBu) 2 EN(TMS) 2 ; E = Si (A) and Ge (B)] with several copper(I) salts and further utilized …
Number of citations: 3 pubs.acs.org
JM Ren, JT Wiltshire, A Blencowe, GG Qiao - Macromolecules, 2011 - ACS Publications
An efficient and versatile synthetic route toward highly functionalized core cross-linked star (CCS) polymers with interesting structures and properties is presented using an alkyne CCS …
Number of citations: 40 pubs.acs.org
J Tummatorn, C Thongsornkleeb, S Ruchirawat - Tetrahedron, 2012 - Elsevier
An acid-promoted Aubé–Schmidt's rearrangement of arylmethyl azides provides a useful in situ iminium ion intermediate, which can be efficiently trapped by various nucleophiles. We …
Number of citations: 47 www.sciencedirect.com
L Zeng, F Zhang, S Cui - Organic Letters, 2023 - ACS Publications
A modular and practical click chemistry for atroposelective synthesis of 1-triazolyl-2-naphthylamines is developed. In this protocol, a variety of aromatic or aliphatic azides, and 1-alkynyl-…
Number of citations: 1 pubs.acs.org

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